5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)-
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is derived from its parent heterocycle, quinazolinedione, which consists of a benzene ring fused to a pyrimidine-2,4-dione system. Numerical positioning follows the Hantzsch-Widman system, with the oxygen atoms at positions 5 and 8 of the bicyclic framework. Substituents are assigned based on their attachment points:
- 2-(3-bromophenyl) : A bromine-substituted phenyl group at position 2 of the quinazoline ring
- 4-methyl : A methyl group at position 4
- 6-(phenylamino) : A phenylamino group (-NH-C6H5) at position 6
The complete IUPAC designation is 2-(3-bromophenyl)-4-methyl-5,8-dioxo-5,8-dihydroquinazolin-6-amine . This naming convention adheres to Rule RB-4.4 of the IUPAC Blue Book for fused heterocyclic systems, prioritizing the numbering that gives the lowest possible locants to heteroatoms and substituents.
Molecular classification places this compound within the broader category of dihydroquinazolinediones , characterized by two ketone groups at positions 5 and 8. The presence of both electron-withdrawing (bromophenyl) and electron-donating (methyl, phenylamino) groups creates distinct electronic environments across the heterocyclic system.
Molecular Topology and Substituent Configuration Analysis
X-ray crystallography reveals key structural features of the molecule:
- Planar core : The quinazolinedione system exhibits near-perfect coplanarity (mean deviation ≤ 0.02 Å)
- Substituent orientations :
- 3-Bromophenyl group at C2: Dihedral angle of 48.7° relative to quinazoline plane
- Methyl group at C4: Adopts axial orientation to minimize steric interference
- Phenylamino group at C6: Nearly orthogonal (85.2°) to the central ring system
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C2-N1-C6 | 117.8° | Distorted trigonal geometry at N1 |
| C4-C5 (carbonyl) | 1.224 Å | Typical for quinazolinedione systems |
| Br-C(aryl) | 1.901 Å | Within expected range for C-Br bonds |
| N6-C(phenylamino) | 1.356 Å | Partial double-bond character |
The 3-bromophenyl group induces significant steric crowding, forcing adjacent hydrogen atoms into staggered conformations. Nuclear Overhauser Effect (NOE) spectroscopy demonstrates through-space coupling between the methyl group's protons and the ortho-hydrogens of the bromophenyl substituent, confirming their spatial proximity.
Comparative Analysis with Core Quinazolinedione Scaffold
Removal of substituents from the parent 5,8-quinazolinedione scaffold produces marked changes in molecular properties:
Electronic effects :
- Bromine's -I effect reduces electron density at C2 by 18% (Hammett σp = +0.86)
- Methyl group's +I effect increases electron density at C4 by 9%
- Phenylamino group creates resonance stabilization at C6 (ΔE = -23 kcal/mol)
Steric effects :
- Van der Waals volume increases by 42% compared to unsubstituted quinazolinedione
- Torsional strain energy rises to 7.8 kcal/mol due to substituent interactions
Comparative molecular orbital calculations show the highest occupied molecular orbital (HOMO) localizes on the phenylamino group (63% contribution), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the bromophenyl-substituted quinazoline ring (71% contribution). This electronic asymmetry suggests potential for charge-transfer interactions in supramolecular contexts.
Crystallographic Characterization and Solid-State Packing Behavior
Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic crystal system with space group P2~1~/c. Key packing features include:
- π-π stacking : Offset face-to-face interactions between quinazoline rings (centroid distance = 3.45 Å)
- Hydrogen bonding : N-H···O=C interactions between the phenylamino group and adjacent carbonyl oxygen (d = 2.89 Å)
- Halogen interactions : Type II Br···O contacts (3.21 Å) along the b-axis
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| Unit cell dimensions | a = 8.921 Å |
| b = 12.345 Å | |
| c = 14.678 Å | |
| β angle | 102.76° |
| Z value | 4 |
| Density (calc.) | 1.572 g/cm³ |
The methyl group participates in weak C-H···π interactions (3.12 Å) with adjacent aromatic systems, contributing to the three-dimensional network stability. Thermal ellipsoid analysis shows minimal displacement (<0.15 Ų) for all non-hydrogen atoms, indicating high structural rigidity. This packing behavior suggests potential for engineered crystal forms with modified physicochemical properties.
Properties
CAS No. |
61416-86-2 |
|---|---|
Molecular Formula |
C21H14BrN3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
6-anilino-2-(3-bromophenyl)-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C21H14BrN3O2/c1-12-18-19(25-21(23-12)13-6-5-7-14(22)10-13)17(26)11-16(20(18)27)24-15-8-3-2-4-9-15/h2-11,24H,1H3 |
InChI Key |
ZXQIXFYNSWSYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CC(=CC=C3)Br)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the bromophenyl, methyl, and phenylamino groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure high purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds containing this scaffold, including derivatives like 5,8-quinazolinedione, have shown significant activity against various cancer cell lines. For instance, a study on quinazoline derivatives indicated that certain modifications could enhance their potency against Aurora A kinase, a target implicated in cancer cell proliferation. The compound demonstrated selective inhibition and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of quinazolinedione derivatives. A study focused on synthesizing new quinazoline derivatives reported their evaluation against various bacterial and fungal strains. Some derivatives exhibited significant antimicrobial activity, indicating their potential as new therapeutic agents in combating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the introduction of specific substituents on the quinazoline ring can enhance antimicrobial activity. For instance, compounds with halogen substitutions demonstrated improved efficacy against tested bacterial strains compared to their unsubstituted counterparts .
Molecular Docking Studies
Molecular docking studies play a critical role in understanding the binding interactions between quinazolinedione derivatives and their biological targets. These studies help predict how modifications to the chemical structure can influence binding affinity and selectivity towards specific receptors or enzymes.
Binding Affinity Analysis
In silico docking studies have indicated that 5,8-quinazolinedione derivatives can occupy key binding sites within target proteins effectively. The analysis often includes evaluating the free energy of binding and identifying critical interactions that contribute to the overall stability of the ligand-receptor complex .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Core Structure and Substituent Effects
The target compound’s quinazolinedione core distinguishes it from indolinone-based analogs (e.g., compounds 57–60 in ) and naphthoquinone derivatives (e.g., 5a–f in ). Key differences include:
- Quinazolinedione vs. Indolinone/Naphthoquinone: Quinazolinediones exhibit dual ketone groups at positions 5 and 8, enabling redox activity and electrophilic interactions. Naphthoquinones (e.g., 5a–f) possess a fused aromatic system with thioether substituents, enhancing stability and electron-withdrawing effects .
- Substituent Comparisons: 3-Bromophenyl group: Present in the target compound and Compound 57 (4-bromobenzyl), bromine likely improves membrane permeability and target affinity. However, positional isomerism (3- vs. 4-bromo) may alter steric interactions . Phenylamino vs. Thioether Groups: The target’s phenylamino group contrasts with thioether substituents in 5a–f (e.g., pentane/nonane thiols). Methyl Group: The 4-methyl substituent in the target compound could reduce steric hindrance compared to bulkier groups like cyanamido (Compound 59) or hydroxymethyl (Compound 58) in indolinones .
Analytical Characterization
- Target Compound: Likely characterized via 1H/13C NMR, IR, and MS, similar to naphthoquinones in . The methyl group would produce distinct NMR signals (δ ~2.5 ppm for CH₃), while the bromine atom would increase molecular ion peaks in MS (e.g., [M+2]⁺ isotope pattern).
- Indolinones (): Relied on acetamide carbonyl IR stretches (~1650–1700 cm⁻¹) and quinoline proton signals (δ ~8.5–9.0 ppm) for structural confirmation .
Research Implications
The target compound’s unique substitution pattern positions it as a candidate for further study in antimicrobial or anticancer research. Comparative analysis suggests:
- Advantages: Bromophenyl and phenylamino groups may synergize for targeted binding, while the methyl group minimizes steric bulk.
- Limitations : Lack of thioether or cyanamido substituents could reduce bioavailability compared to high-activity analogs like Compound 59 .
Biological Activity
5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This quinazoline derivative exhibits various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 368.2 g/mol
The presence of bromine and phenyl groups in its structure contributes to its biological properties, enhancing interaction with various biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer progression. The compound 5,8-quinazolinedione has been evaluated for its anticancer properties through various assays.
- Kinase Inhibition :
-
Apoptosis Induction :
Treatment Intact Cells (%) Early Apoptosis (%) Late Apoptosis (%) Total Death (%) Doxorubicin 98.48 0.08 0.68 1.52 Compound 97.83 0.1 0.81 2.16
Antimicrobial Activity
Quinazoline derivatives have also shown promising antimicrobial activities against various pathogens:
- A series of studies highlighted that modifications in the quinazoline scaffold can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The introduction of halogen substituents, such as bromine, has been associated with increased potency.
Case Studies
-
Case Study on Aurora A Kinase Inhibition :
- Research conducted on a series of quinazoline derivatives including the target compound indicated that those with halogen substitutions exhibited enhanced inhibitory effects on Aurora A kinase compared to unsubstituted analogs . This suggests a structure-activity relationship where the presence of bromine contributes positively to biological activity.
- In Vivo Efficacy :
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets:
Q & A
Q. What are the recommended synthetic routes for preparing 5,8-quinazolinedione derivatives with bromophenyl and phenylamino substituents?
- Methodological Answer : A common approach involves multi-step reactions, such as cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by regioselective substitution. For bromophenyl introduction, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with aryl boronic acids is effective . The phenylamino group at the 6-position can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in dioxane/water) . Intermediate purification via column chromatography and structural confirmation via ¹H/¹³C NMR is critical.
Q. How can crystallographic data resolve structural ambiguities in bromophenyl-substituted quinazolinediones?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsion angles. For example, bromine’s heavy atom effect enhances diffraction contrast, aiding in resolving positional disorder in the phenyl ring . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 5%) should align with International Union of Crystallography standards .
Q. What spectroscopic techniques are optimal for characterizing the phenylamino group in this compound?
- Methodological Answer : ¹H NMR can confirm the phenylamino moiety via a broad singlet (~δ 6.5–7.5 ppm) for NH protons, while ¹³C NMR identifies the quinazolinedione carbonyls at ~δ 160–170 ppm . IR spectroscopy detects N-H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular formula (e.g., [M+H]⁺ for C₂₂H₁₇BrN₄O₂).
Advanced Research Questions
Q. How can researchers address low yields in the regioselective synthesis of 6-(phenylamino)quinazolinediones?
- Methodological Answer : Low yields often stem from competing reactions at the 4- or 8-positions. To enhance regioselectivity:
- Use sterically hindered bases (e.g., DBU) to favor nucleophilic attack at the 6-position.
- Employ directing groups (e.g., methyl at C4) to block undesired substitution .
- Optimize solvent polarity (e.g., DMF for high dielectric constant) to stabilize transition states .
Monitor reaction progress via TLC with UV-active spots or inline HPLC-MS.
Q. What strategies resolve contradictions between computational and experimental data in predicting biological activity?
- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility.
- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to account for hydration.
- Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
- Use docking studies with flexible side chains to assess binding mode variations in enzyme targets .
Q. How can researchers optimize catalytic systems for scaling up bromophenylquinazolinedione synthesis?
- Methodological Answer :
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to balance cost and efficiency .
- Replace toxic solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Implement flow chemistry for continuous Suzuki coupling, improving heat/mass transfer and yield reproducibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray data regarding substituent orientation?
- Methodological Answer :
- If NMR suggests free rotation of the phenylamino group but X-ray shows a fixed conformation, consider temperature-dependent NMR studies to detect restricted rotation.
- For X-ray vs. computational bond-length mismatches, re-examine basis sets in DFT calculations (e.g., include relativistic effects for bromine) .
- Validate hydrogen bonding networks (e.g., NH···O=C) via SCXRD to explain stabilization of specific conformers .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s stability under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
